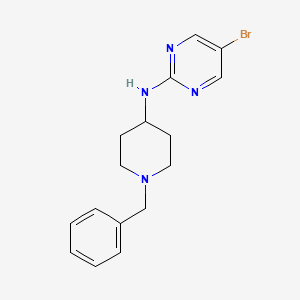

(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a bromopyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperidine. The bromopyrimidine moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions .

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted pyrimidines. These products are often isolated and purified using techniques like column chromatography or recrystallization .

Scientific Research Applications

(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

- (1-Benzyl-piperidin-4-YL)-(5-chloro-pyrimidin-2-YL)-amine

- (1-Benzyl-piperidin-4-YL)-(5-fluoro-pyrimidin-2-YL)-amine

- (1-Benzyl-piperidin-4-YL)-(5-iodo-pyrimidin-2-YL)-amine

Uniqueness

What sets (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine apart from its analogs is the presence of the bromine atom in the pyrimidine ring. This bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying biological activities .

Biological Activity

(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine, with the CAS number 14549-72-5, is a complex organic compound that combines a piperidine moiety with a brominated pyrimidine. Its molecular formula is C16H19BrN4 and it has a molecular weight of 347.25 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a pharmacological agent.

Chemical Structure

The structure of this compound features:

- A piperidine ring substituted with a benzyl group .

- A brominated pyrimidine at the 5-position linked to an amino group.

This specific arrangement suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Neuropharmacological Effects :

- Compounds with similar piperidine structures have been shown to inhibit acetylcholinesterase (AChE), which can enhance cholinergic transmission and potentially alleviate memory deficits associated with Alzheimer's disease .

- The inhibition of AChE leads to increased levels of acetylcholine, which is crucial for memory and learning processes.

- Antitumor Properties :

- Antimicrobial Activity :

Comparative Analysis of Biological Activity

A comparative analysis of related compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzylpiperidin-4-amine | Piperidine ring, benzyl group | Muscarinic antagonist |

| 5-Bromo-2-amino-pyrimidine | Brominated pyrimidine | Antitumor properties |

| 4-Amino-N-(1-benzylpiperidin-4-yl)-5-bromopyrimidine | Benzylpiperidine linked to bromo-substituted pyrimidine | Potential neuropharmacological effects |

The structural uniqueness of this compound may enhance its selectivity and potency compared to other derivatives, allowing it to target multiple receptor types effectively.

Study on Neuropharmacological Effects

A study utilizing comparative molecular field analysis (CoMFA) revealed that N-benzylpiperidines, including derivatives similar to this compound, significantly inhibited AChE activity. The CoMFA model indicated strong correlations between structural features and biological activity, supporting the potential application of these compounds in treating cognitive disorders .

Antitumor Activity Assessment

In vitro assessments have shown that brominated pyrimidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against breast cancer cells, highlighting their potential as antitumor agents .

Properties

CAS No. |

886366-31-0 |

|---|---|

Molecular Formula |

C16H19BrN4 |

Molecular Weight |

347.25 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-5-bromopyrimidin-2-amine |

InChI |

InChI=1S/C16H19BrN4/c17-14-10-18-16(19-11-14)20-15-6-8-21(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,18,19,20) |

InChI Key |

XTDIPZRQXCCSNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC2=NC=C(C=N2)Br)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.